molecular formula C18H18N4O4S B13390303 1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid

1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B13390303
M. Wt: 386.4 g/mol
InChI Key: BXBDYCUAIPJNKT-UHFFFAOYSA-N
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Description

1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core, a piperidine ring, and a nitrophenyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to introduce the nitrophenyl group. Finally, the piperidine-4-carboxylic acid moiety is introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and catalyst-free reactions are often employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, thereby preventing its normal function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: 1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

1-[[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H18N4O4S/c23-17(24)13-5-7-20(8-6-13)11-15-16(19-18-21(15)9-10-27-18)12-1-3-14(4-2-12)22(25)26/h1-4,9-10,13H,5-8,11H2,(H,23,24)

InChI Key

BXBDYCUAIPJNKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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